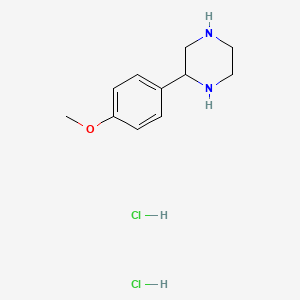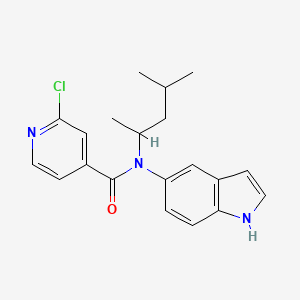
2-chloro-N-(1H-indol-5-yl)-N-(4-methylpentan-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1H-indol-5-yl)-N-(4-methylpentan-2-yl)pyridine-4-carboxamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which is a key regulator of protein degradation pathways.
Mécanisme D'action
2-chloro-N-(1H-indol-5-yl)-N-(4-methylpentan-2-yl)pyridine-4-carboxamide is responsible for the activation of the ubiquitin-like protein NEDD8, which is essential for the function of cullin-RING ligases (CRLs). CRLs are responsible for the degradation of many proteins involved in cell cycle regulation, DNA replication, and DNA repair. MLN4924 inhibits 2-chloro-N-(1H-indol-5-yl)-N-(4-methylpentan-2-yl)pyridine-4-carboxamide, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a potent anti-cancer effect in preclinical studies. It induces apoptosis in cancer cells and inhibits tumor growth in animal models. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. MLN4924 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
MLN4924 is a potent and selective inhibitor of 2-chloro-N-(1H-indol-5-yl)-N-(4-methylpentan-2-yl)pyridine-4-carboxamide, making it an ideal tool for studying the role of NEDD8 in protein degradation pathways. The compound has been used to investigate the function of CRLs in various cellular processes, including DNA replication and repair, cell cycle regulation, and apoptosis. However, MLN4924 is a small molecule inhibitor, and its effects may not fully represent the physiological function of NEDD8 and CRLs.
Orientations Futures
MLN4924 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research should focus on identifying biomarkers that can predict the response to MLN4924 and developing combination therapies that can enhance its anti-cancer effects. Additionally, the role of NEDD8 and CRLs in other cellular processes, such as neuronal function and immune response, should be investigated.
Méthodes De Synthèse
The synthesis of MLN4924 involves the reaction of 2-chloropyridine-4-carboxylic acid with 1H-indole-5-amine and 4-methyl-2-pentanone in the presence of a base and a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
MLN4924 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, breast cancer, and prostate cancer. The compound works by inhibiting the 2-chloro-N-(1H-indol-5-yl)-N-(4-methylpentan-2-yl)pyridine-4-carboxamide enzyme, which leads to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-chloro-N-(1H-indol-5-yl)-N-(4-methylpentan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-13(2)10-14(3)24(20(25)16-7-9-23-19(21)12-16)17-4-5-18-15(11-17)6-8-22-18/h4-9,11-14,22H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBDNPPMMYVYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N(C1=CC2=C(C=C1)NC=C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

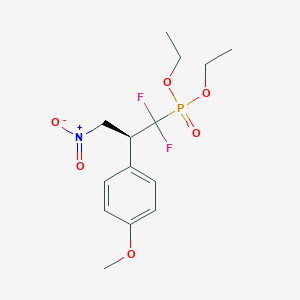
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2906224.png)
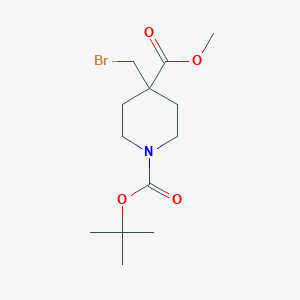
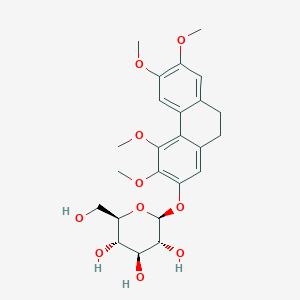
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2906230.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2906234.png)
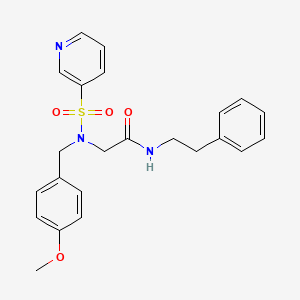
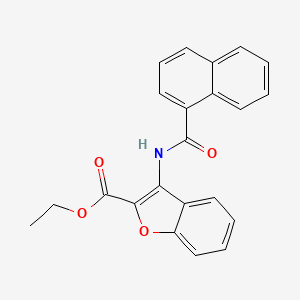
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2906239.png)
![1-(Benzo[d][1,3]dioxol-4-yl)ethanone](/img/structure/B2906240.png)
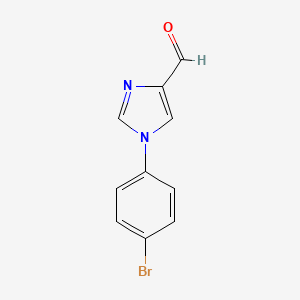
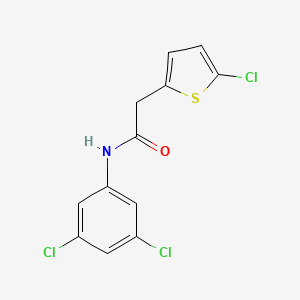
![5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B2906243.png)
